methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a synthetic acrylate derivative featuring a sulfonyl group and an amino-substituted aryl moiety. Its structure comprises a central acrylate ester backbone with a (4-isopropylphenyl)sulfonyl group at the 2-position and a (4-ethylphenyl)amino substituent at the 3-position. The (2Z)-configuration indicates the stereochemistry of the double bond, which influences its reactivity and physical properties.
Properties
IUPAC Name |
methyl (Z)-3-(4-ethylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-5-16-6-10-18(11-7-16)22-14-20(21(23)26-4)27(24,25)19-12-8-17(9-13-19)15(2)3/h6-15,22H,5H2,1-4H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKYTRFGAFJMPZ-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination: The compound is typically synthesized through a series of steps starting with an aromatic ring amination reaction
Sulfonylation: Next, the 4-isopropylphenyl group undergoes sulfonylation, attaching a sulfonyl group to the aromatic ring.
Esterification: Finally, these intermediates are coupled with acryloyl chloride in the presence of a base to form the acrylate ester.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and reaction times. The use of catalysts can enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, where its amino group can be converted to a nitro group.
Reduction: Reduction reactions can target the sulfonyl group to yield sulfides or thiols.
Substitution: It undergoes electrophilic substitution reactions, particularly on the phenyl rings.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminium hydride or sodium borohydride.
Bases and acids: For substitution reactions, catalysts such as Lewis acids (e.g., aluminium chloride) or bases (e.g., sodium hydroxide) are used.
Major Products:
Nitro derivatives: From oxidation.
Sulfide or thiol derivatives: From reduction.
Substituted aromatics: From substitution reactions.
Scientific Research Applications
In chemistry, the compound is used as a building block for the synthesis of more complex molecules due to its reactive acrylate ester.
It plays a role in biological research, particularly in the study of enzyme inhibition where the sulfonyl group interacts with active sites.
The compound is explored in medicinal chemistry for the development of new pharmaceuticals, targeting pathways involved in inflammation and cancer.
Industrially, it's used in the development of specialty polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through interaction with biological targets via its sulfonyl and amino groups. These groups can form hydrogen bonds and ionic interactions with specific molecular targets, influencing biological pathways. For instance, it may inhibit enzymes by binding to their active sites, thus blocking their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
The sulfonyl group’s aryl substituent significantly impacts steric and electronic properties. Key analogs include:
- Electronic Effects : The electron-donating ethoxy group (in the analog from ) may enhance resonance stabilization of the sulfonyl group, whereas the isopropyl group exerts weaker inductive effects.
Fluorinated Sulfonamide Acrylates
Fluorinated analogs, such as 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate (CAS 376-14-7) and related polymers (e.g., 68867-62-9 ), exhibit distinct properties due to perfluoroalkyl chains:
- Environmental Impact : Fluorinated compounds are persistent organic pollutants, leading to stricter regulatory oversight (e.g., TRI list modifications ). The target compound, lacking fluorine, may face fewer regulatory hurdles.
- Physicochemical Properties : Fluorination increases lipophilicity and thermal stability, making fluorinated analogs preferable for industrial applications like water-repellent coatings .
Monomers vs. Polymeric Derivatives
While the target compound is a monomer, structurally related polymers (e.g., 68867-62-9 ) demonstrate how acrylate sulfonamides are utilized in materials science:
| Compound Type | Example CAS | Key Features | Reference |
|---|---|---|---|
| Monomer | Target compound | Potential for small-molecule applications | N/A |
| Polymer | 68867-62-9 | High molecular weight; used in surfactants |
- Applications: Monomers may serve as intermediates in drug discovery, whereas polymers are employed in functional materials (e.g., anti-fouling coatings ).
Biological Activity
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoforms. This article delves into the compound's biological activity, including its structure-activity relationships (SAR), inhibitory effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features:
- Acrylate moiety : Contributes to the compound's reactivity and biological activity.
- Sulfonamide group : Known for its role in inhibiting various enzymes, including carbonic anhydrases.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Acrylate, Sulfonamide |
| Molecular Weight | 366.44 g/mol |
Inhibition of Carbonic Anhydrase
Carbonic anhydrases are metalloenzymes that play crucial roles in physiological processes such as respiration and acid-base balance. This compound has been studied for its inhibitory effects on various CA isoforms.
Case Studies and Findings
-
Inhibitory Potency :
- The compound exhibited significant inhibitory action against human carbonic anhydrase isoforms I, II, IX, and XII with inhibition constants (KIs) ranging from nanomolar to subnanomolar levels. For instance, compounds structurally similar to this compound showed KIs between 3.1 to 20.2 nM against CA XII .
- Structure-Activity Relationship (SAR) :
- Therapeutic Implications :
Table 2: Inhibition Constants of Related Compounds
| Compound | CA Isoform | Inhibition Constant (nM) |
|---|---|---|
| Compound A | CA I | 57.8 |
| Compound B | CA II | 6.4 |
| Methyl (2Z)-3... | CA IX | 7.1 |
| Methyl (2Z)-3... | CA XII | 20.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
